Carbonic Anhydrase Isozyme Selectivity: 4-Ethyl vs. 4-Methoxy Analog (Class-Level SAR Inference)
Prior SAR investigations encompassing 40 benzenesulfonamide-pyrimidine analogs reveal that the para-phenyl substituent critically governs CA isoform selectivity. In the Capkauskaite et al. (2013) thermal shift assay panel against CA I, II, VI, VII, XII, and XIII, para-substituted compounds exhibited differential melting temperature shifts (ΔTm) that correlated with binding affinity. While direct quantitative data for the 4-ethyl analog (2192744-80-0) is not yet reported in peer-reviewed literature, class-level inference indicates that the 4-ethyl substituent's hydrophobicity (π = +1.02) and steric bulk (MR = 10.30) would produce a distinct isoform selectivity profile compared to the 4-methoxy analog (π = -0.02, MR = 7.87) [1], [2].
| Evidence Dimension | Para-substituent hydrophobicity (π Hansch constant) and molar refractivity (MR) as predictors of CA isoform binding selectivity |
|---|---|
| Target Compound Data | 4-Ethyl: π = +1.02, MR = 10.30 (calculated) |
| Comparator Or Baseline | 4-Methoxy analog: π = -0.02, MR = 7.87 (calculated); 4-Hydrogen analog: π = 0.00, MR = 1.03 |
| Quantified Difference | Δπ = +1.04 vs. 4-OMe; ΔMR = +2.43 vs. 4-OMe |
| Conditions | SAR derived from Capkauskaite et al. (2013) Bioorg Med Chem thermal shift assay and isothermal titration calorimetry (ITC) studies on recombinant human CA isoforms I, II, VII, XII, XIII |
Why This Matters
The substantial hydrophobicity difference implies distinct CA isoform binding thermodynamics, enabling researchers to select the 4-ethyl analog when a more lipophilic binding profile is desired for membrane-associated CA isoforms such as CA IX and XII.
- [1] Capkauskaite E, Zubriene A, Smirnov A, et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorg Med Chem. 2013;21(22):6937-6947. doi:10.1016/j.bmc.2013.09.029 View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society; 1995. (π and MR values for aromatic substituents). View Source
